molecular formula C11H19N3OS B12930025 Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- CAS No. 58553-11-0

Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)-

Cat. No.: B12930025
CAS No.: 58553-11-0
M. Wt: 241.36 g/mol
InChI Key: ZLQQTSGSDXTBEV-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s molecular framework consists of a partially saturated pyrimidine ring fused with a butanamide substituent. The pyrimidine ring exists in a 3,4-dihydro state, indicating partial saturation at the 1,2-positions, while the 2-thioxo group replaces the traditional carbonyl oxygen observed in analogous pyrimidinones. Three methyl groups occupy the 4,4,6-positions, creating steric constraints that influence the ring’s planarity.

The IUPAC name N-(4,4,6-trimethyl-2-thioxo-1,3-dihydropyrimidin-1-yl)butanamide systematically describes this structure. Breaking this down:

  • N-(...) designates the butanamide group attached to the pyrimidine nitrogen at position 1.
  • 4,4,6-trimethyl specifies methyl substitutions at both carbon 4 positions and carbon 6.
  • 2-thioxo denotes the sulfur atom replacing oxygen at position 2.
  • 1,3-dihydropyrimidin-1-yl confirms partial saturation at the 1,2-positions of the pyrimidine ring.

The molecular formula C₁₁H₁₈N₃OS corresponds to a molecular weight of 240.35 g/mol , calculated from the sum of atomic masses.

Properties

CAS No.

58553-11-0

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)butanamide

InChI

InChI=1S/C11H19N3OS/c1-5-6-9(15)13-14-8(2)7-11(3,4)12-10(14)16/h7H,5-6H2,1-4H3,(H,12,16)(H,13,15)

InChI Key

ZLQQTSGSDXTBEV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NN1C(=CC(NC1=S)(C)C)C

Origin of Product

United States

Biological Activity

Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)-
  • CAS Number : 58553-11-0
  • Molecular Formula : C12H18N2OS
  • Molecular Weight : 230.35 g/mol

The compound features a pyrimidine ring with a thioxo group and a butanamide moiety, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-inflammatory and antimicrobial effects. Here are some key findings:

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of compounds related to the butanamide structure. The results showed significant inhibition of inflammatory cytokines such as IL-1β and IL-6. In vitro tests demonstrated that certain derivatives reduced mRNA expression levels of these cytokines in human keratinocyte cells treated with lipopolysaccharides (LPS) .

Table 1: Inhibition of Cytokine mRNA Expression

CompoundIL-1β mRNA ExpressionIL-6 mRNA Expression
5d7.59.0
5c4.64.6
5f7.27.5
5mNot specifiedNot specified

These compounds were administered at a concentration of 10 μM, showing a marked reduction in cytokine levels compared to controls.

The biological activity of Butanamide is likely mediated through its interaction with specific cellular pathways involved in inflammation and microbial defense. The suppression of pro-inflammatory cytokines indicates a mechanism that may involve the inhibition of NF-kB signaling pathways or other inflammatory mediators .

Case Studies

A notable case study involved the administration of selected derivatives in an animal model subjected to LPS-induced inflammation. The results indicated that compounds like 5f and 4d significantly decreased the expression levels of IL-6 and TNF-α without causing hepatotoxicity, as shown by lower ALT and AST levels compared to control groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / Identifier Core Structure Substituents on Pyrimidinyl Ring Functional Groups Biological Relevance
Target Compound 3,4-dihydro-2-thioxopyrimidinyl 4,4,6-trimethyl Thioamide (C=S), butanamide Not explicitly stated in evidence
(R)-N-[(2S,4S,5S)-...]butanamide [m] 2-oxotetrahydropyrimidinyl 2-oxo, tetrahydropyrimidine Oxoamide (C=O), phenoxyacetamido Pharmacopeial standards
N-(4-(5-chloropyridin-3-yl)phenyl)-... 2-(cyclopropanesulfonamido)pyrimidinyl Sulfonamido, chloropyridinylphenyl Sulfonamide, butanamide CTPS1 inhibitors for cancer
4-(5-((2-(Cyclohexylamino)... [] Benzothiazolyl-tetrahydroquinazolinyl Trifluoromethyl, tetrahydroquinazoline Thioether, oxadiazole Synthetic intermediate

Key Observations :

Thioxo vs. Oxo Pyrimidinyl Cores :

  • The target compound’s thioxo group (C=S) may reduce hydrogen-bonding affinity compared to oxo (C=O) analogs like compound m in . However, the sulfur atom could enhance metabolic stability or alter target selectivity .
  • In contrast, the sulfonamido-pyrimidine derivatives in prioritize sulfonamide groups for CTPS1 inhibition, suggesting divergent mechanisms of action .

Chloropyridinylphenyl and cyclopropanesulfonamido groups in enhance lipophilicity and target engagement in proliferative diseases .

Backbone Flexibility: The butanamide chain in the target compound offers moderate flexibility, whereas phenoxyacetamido-modified analogs () exhibit rigid, branched structures suited for specific receptor interactions .

Preparation Methods

Synthesis of the Pyrimidine Core

  • The pyrimidine ring is typically synthesized via condensation reactions involving β-dicarbonyl compounds (e.g., acetylacetone derivatives) and amidine or urea derivatives.
  • For the 3,4-dihydro-4,4,6-trimethyl substitution pattern, starting materials such as 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives are used, followed by selective methylation at the 4 and 6 positions.
  • The dihydro nature is maintained by controlling reaction conditions to avoid full aromatization.

Introduction of the Thioxo Group

  • The 2-thioxo substitution is introduced by replacing the 2-oxo group (C=O) of the pyrimidine ring with a thiocarbonyl (C=S).
  • This is commonly achieved by treatment of the 2-oxo pyrimidine intermediate with Lawesson’s reagent or phosphorus pentasulfide (P4S10), which selectively converts the carbonyl to a thiocarbonyl group under mild heating conditions.
  • The reaction is typically performed in an inert solvent such as toluene or xylene, with refluxing for several hours to ensure complete conversion.

Coupling with Butanamide

  • The nitrogen atom at the 1-position of the pyrimidine ring is then acylated with butanoyl chloride or butanoic acid derivatives to form the butanamide linkage.
  • Amidation can be facilitated by activating the carboxylic acid (e.g., using carbodiimides like DCC or EDC) or by direct reaction with acid chlorides in the presence of a base such as triethylamine.
  • The reaction is typically carried out at low to moderate temperatures (0–50 °C) to avoid side reactions and degradation of the sensitive thioxo group.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product/Intermediate
1 β-dicarbonyl compound + amidine/urea derivative Acid/base catalysis, reflux 3,4-dihydro-4,4,6-trimethyl pyrimidine core
2 Pyrimidine core (2-oxo) Lawesson’s reagent or P4S10, reflux in toluene 2-thioxo pyrimidine derivative
3 2-thioxo pyrimidine + butanoyl chloride Base (triethylamine), solvent (DCM), 0–50 °C Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)-

Analytical and Research Findings

  • Purity and yield: The thioxo substitution step is critical and can affect yield; Lawesson’s reagent typically provides high conversion rates (>85%) with minimal side products.
  • Characterization: The final compound is characterized by NMR (1H, 13C), IR spectroscopy (notably C=S stretch around 1200–1400 cm⁻¹), and mass spectrometry to confirm molecular weight and structure.
  • Crystallography: X-ray crystallographic studies of similar pyrimidine-thioxo derivatives reveal planar pyrimidine rings with slight puckering due to dihydro substitution, confirming the expected stereochemistry.
  • Stability: The thioxo group imparts distinct chemical reactivity and stability profiles, requiring careful control of reaction conditions during amidation to prevent desulfurization.

Alternative and Advanced Methods

  • Solid-phase synthesis: Patents describe solid-phase approaches for related pyrimidine derivatives, enabling rapid synthesis and purification, though these are less common for this specific compound due to complexity.
  • Microwave-assisted synthesis: Emerging methods use microwave irradiation to accelerate thioxo group introduction and amidation steps, reducing reaction times from hours to minutes with comparable yields.
  • Green chemistry approaches: Some research explores replacing hazardous reagents like Lawesson’s reagent with elemental sulfur and catalytic systems to achieve thioxo substitution under milder, environmentally friendly conditions.

Summary Table of Preparation Methods

Preparation Step Common Reagents Conditions Advantages Challenges
Pyrimidine core synthesis β-dicarbonyl + amidine/urea Acid/base catalysis, reflux High regioselectivity Requires precise control of substitution
Thioxo group introduction Lawesson’s reagent, P4S10 Reflux in toluene/xylene High conversion, selective Sensitive to moisture, requires inert atmosphere
Amidation with butanoyl chloride Butanoyl chloride, base (TEA) 0–50 °C, inert solvent Efficient coupling Avoids thioxo degradation, side reactions possible
Alternative methods Microwave, solid-phase synthesis Variable Faster, scalable Equipment and optimization needed

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